3-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine
Description
The compound 3-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine (molecular formula: C₂₃H₂₂N₄OS, molecular weight: 418.52 g/mol) is a pyridazine derivative featuring a sulfanyl-linked 1,2,4-oxadiazole moiety substituted with a 3,4-dimethylphenyl group. Its core structure combines a pyridazine ring (a six-membered aromatic heterocycle with two adjacent nitrogen atoms) with a 1,2,4-oxadiazole ring, a five-membered heterocycle known for its metabolic stability and bioisosteric utility in drug design .
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-5-[(6-phenylpyridazin-3-yl)sulfanylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-14-8-9-17(12-15(14)2)21-22-19(26-25-21)13-27-20-11-10-18(23-24-20)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQBJFQODVCWNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 3,4-dimethylbenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization with an appropriate reagent.
Attachment of the Sulfanyl Group: The oxadiazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Formation of the Pyridazine Ring: The final step involves the formation of the pyridazine ring by reacting the intermediate with a suitable dicarbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
3-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets involved in cell proliferation.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics, due to its unique electronic properties.
Biological Studies: The compound is investigated for its antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Chemical Biology: It is used as a probe to study the interactions of heterocyclic compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine involves its interaction with specific molecular targets. For instance, in anti-cancer applications, it may inhibit key enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity, affecting various cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyridazine-Oxadiazole Derivatives
The compound belongs to a broader class of pyridazine-oxadiazole hybrids. Key structural analogs include:
Key Observations:
- Lipophilicity : The 3,4-dimethylphenyl group in the target compound increases lipophilicity compared to analogs with methoxy or sulfanyl substituents .
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) may enhance oxidative stability but reduce solubility in aqueous media.
- Steric Effects : Bulkier substituents (e.g., ethyl in ) could hinder intermolecular interactions in crystalline lattices, affecting melting points.
Physicochemical and Spectroscopic Properties
While direct data for the target compound’s melting point or spectroscopic signatures are unavailable in the provided evidence, analogs from related studies (e.g., compounds 7c–7j in ) exhibit melting points ranging from 134–199°C, with molecular weights between 375–389 g/mol.
Spectroscopic Trends:
Research Implications and Gaps
- The target compound’s bioactivity remains unexplored.
- Solubility and Stability : Comparative studies on substituent effects (e.g., dimethyl vs. trifluoromethyl) are needed to optimize pharmacokinetic profiles.
Biological Activity
The compound 3-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine (CAS No. 1325306-36-2) is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 318.33 g/mol. Its structure features a pyridazine ring linked to an oxadiazole moiety through a sulfanyl group, contributing to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄N₄O₂ |
| Molecular Weight | 318.33 g/mol |
| CAS Number | 1325306-36-2 |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds featuring oxadiazole moieties have shown significant cytotoxicity against various cancer cell lines. A study reported that derivatives of oxadiazoles exhibited IC50 values in the range of 11.20 to 59.61 µg/ml against A549 lung cancer cells, indicating promising anticancer activity .
Monoamine Oxidase Inhibition
Oxadiazole derivatives have also been investigated for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. A related study found that certain oxadiazole sulfonamides demonstrated potent MAO-B inhibition with IC50 values as low as 0.0027 µM . This suggests that similar compounds could provide therapeutic benefits in neurodegenerative conditions.
Structure-Activity Relationships (SAR)
The biological activity of oxadiazole compounds is often influenced by their structural features. For example:
- Substituents on the phenyl ring : Variations in the substituents can significantly affect the potency and selectivity of the compounds.
- Sulfanyl group : The presence of the sulfanyl group enhances the lipophilicity and may improve cellular uptake.
Case Studies
- Cytotoxicity Assessment : A study synthesized several oxadiazole derivatives and evaluated their cytotoxic effects against human lung cancer cell lines (A549). The most effective compound showed an IC50 of 11.20 µg/ml after a 72-hour treatment period, demonstrating significant potential for further development in cancer therapy .
- MAO-B Inhibition : Another investigation into oxadiazole derivatives revealed that modifications at specific positions on the oxadiazole ring could lead to enhanced MAO-B inhibition, suggesting a pathway for developing neuroprotective agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
